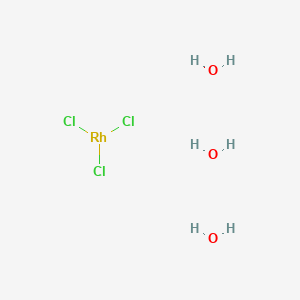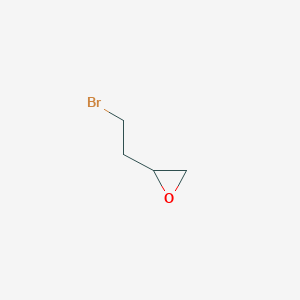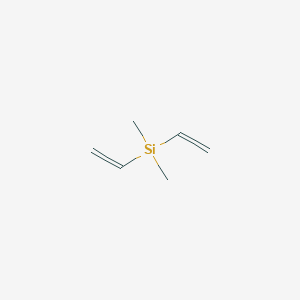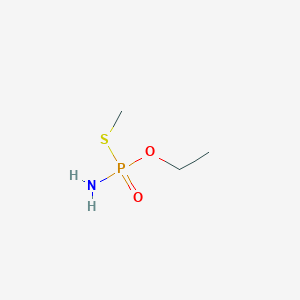
Rhodium(III) chloride trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Rhodium(III) chloride trihydrate is synthesized through the reaction of rhodium metal with chlorine, followed by hydration. The complexation reactions often involve rhodium(III) chloride as a starting material to produce various rhodium complexes, demonstrating its versatility as a chemical precursor.
Molecular Structure Analysis
Rhodium(III) chloride complexes exhibit diverse molecular structures, ranging from simple coordination compounds to more complex chelate systems. For instance, tris(guanidinium) hexachlororhodate(III) monohydrate showcases rhodium in an octahedral coordination environment, linked by hydrogen bonding and other non-covalent interactions, indicating the structural flexibility of rhodium(III) chloride derivatives (Frank & Reiss, 1996).
Wissenschaftliche Forschungsanwendungen
Inorganic Compounds of Rhodium : Rhodium(III) chloride trihydrate is a significant compound among various inorganic rhodium compounds, used for different chemical and physical properties studies. It has been characterized along with other rhodium compounds (Rhodium and its inorganic compounds, 2007).
Electrochemical Behavior : The electrochemical behavior of rhodium(III) chloride in 1-butyl-3-methylimidazolium chloride was investigated. This study is vital in understanding the electrochemical properties of rhodium compounds, especially in ionic liquid environments (M. Jayakumar, K. Venkatesan, & T. Srinivasan, 2008).
Crystal Engineering : The compound's reaction with 1, 4-diazacycloheptane in concentrated hydrochloric acid leads to the formation of inorganic-organic hybrid materials, showcasing its application in crystal engineering and materials science (J. Graf & W. Frank, 2004).
C-H Bond Amination Catalysis : Rhodium(III) complexes with trianionic ligands show catalytic properties in C-H bond amination, indicating its use in organic synthesis and catalysis (Daiki Fujita et al., 2018).
Electrodeposition Studies : Rhodium metal's electrodeposition from chloride solutions, including Rh(III), has been studied, offering insights into metal recovery and purification processes (D. Pletcher & Rosa I. Urbina, 1997).
Chemical Characterization : Investigations into the reaction of rhodium trichloride trihydrate with various organic compounds reveal insights into the formation of organometallic compounds and their structural characterization (G. Paiaro, A. Musco, & G. Diana, 1965).
Separation of Metal Ions : The research on the separation of Ir(IV) and Rh(III) ions from mixed chloride solutions shows the compound's application in metal ion separation and recovery processes (Linhua Zou, Jing Chen, & Yong Huang, 2004).
Liquid-Liquid Extraction : The compound's use in the liquid-liquid extraction and separation of platinum(IV) and rhodium(III) from acidic chloride solutions is another key area of application, particularly in the field of analytical and separation chemistry (Jin-Young Lee et al., 2009).
Thermal Properties : Understanding the thermal decomposition of rhodium(III) chloride under various atmospheres contributes to knowledge about its thermal properties, useful in materials science and chemical engineering (W. Balcerowiak, 2003).
Safety And Hazards
Rhodium(III) chloride trihydrate is poisonous by ingestion, intraperitoneal, and intravenous routes . It is a potential carcinogen with experimental carcinogenic data . Mutation data has been reported . It is incompatible with pentacarbonyl iron + zinc . When heated to decomposition it emits toxic fumes of Cl- . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trichlororhodium;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLYVJBCMQFRCB-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.Cl[Rh](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6O3Rh |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red deliquescent solid; [ICSC] Dark red odorless crystals; Soluble in water; [BASF MSDS] |
Source


|
| Record name | Rhodium chloride trihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21656 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Rhodium(III) chloride trihydrate | |
CAS RN |
13876-89-6 |
Source


|
| Record name | Triaquatrichlororhodium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13876-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)







![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)




